![molecular formula C12H15ClN2O4 B14014186 Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate CAS No. 13839-38-8](/img/structure/B14014186.png)
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is a chemical compound with the molecular formula C12H14ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, which is often associated with significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate typically involves the reaction of ethyl 2-bromo-2-[(4-chlorophenyl)carbamoylamino]oxypropanoate with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate involves its interaction with specific molecular targets. The chlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenylamino)acrylate
- 4-(4-chlorophenyl)-2-(ethoxycarbonyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a carbamoylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
13839-38-8 |
|---|---|
Fórmula molecular |
C12H15ClN2O4 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C12H15ClN2O4/c1-3-18-11(16)8(2)19-15-12(17)14-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17) |
Clave InChI |
WOABXSRQPNPOBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)ONC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


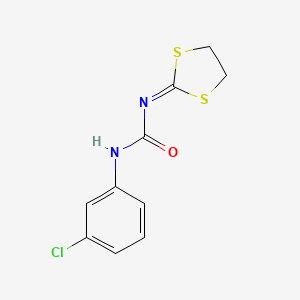
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
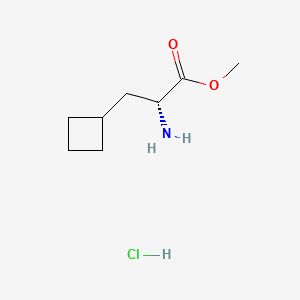
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
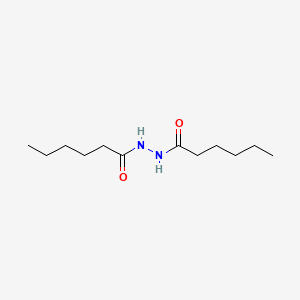
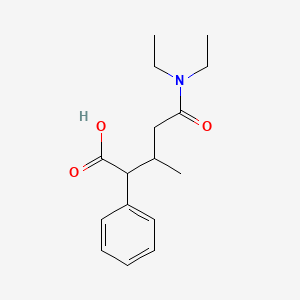

![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14014143.png)
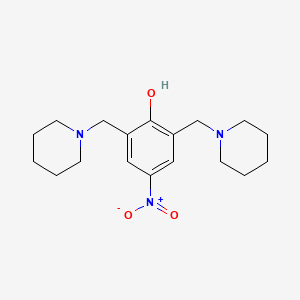
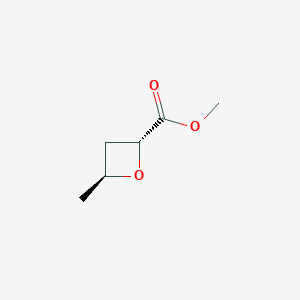

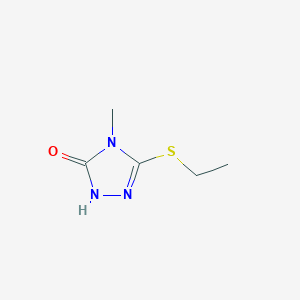
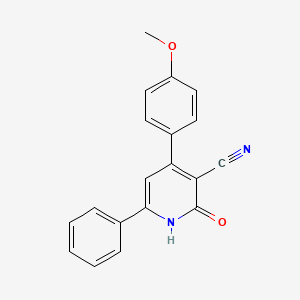
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
